Ethyl 3-(pentylamino)propanoate
Description
Ethyl 3-(pentylamino)propanoate is an ester derivative of propanoic acid featuring a pentylamino substituent at the β-position. This article compares this compound with similar compounds, emphasizing substituent effects, synthesis, and industrial relevance.
Properties
IUPAC Name |
ethyl 3-(pentylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8-11-9-7-10(12)13-4-2/h11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMKWHTUQTZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 3-(pentylamino)propanoate can be synthesized through various methods. One common method involves the reaction of ethyl acrylate with pentylamine under controlled conditions. The reaction typically requires anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours. After the reaction, the product is purified through washing with organic solvents and recrystallization .
Chemical Reactions Analysis
Ethyl 3-(pentylamino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous base or acid, the ester group can be hydrolyzed to yield a carboxylic acid and an alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The secondary amine group can be oxidized to form corresponding imines or reduced to form primary amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(pentylamino)propanoate has diverse applications in scientific research. It is used in the synthesis of various bioactive compounds and pharmaceuticals. The compound’s ester and amine groups make it a versatile intermediate in organic synthesis. It is also used in studies related to drug development and bioactive compound research.
Mechanism of Action
The mechanism of action of ethyl 3-(pentylamino)propanoate involves its interaction with molecular targets through its ester and amine functional groups. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The substituent at the β-position significantly influences the compound’s behavior. Below is a comparative analysis based on substituent type, molecular characteristics, and applications:
*Assumed based on analogues with shorter alkyl chains (e.g., isopropyl derivative is liquid ).
Biological Activity
Ethyl 3-(pentylamino)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. Research indicates that this compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets can vary based on the specific application, but common mechanisms include:
- Enzyme Inhibition : this compound may inhibit key metabolic enzymes, impacting cellular metabolism and signaling pathways.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to physiological effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against strains of bacteria such as Vibrio parahaemolyticus and Vibrio alginolyticus, with inhibition zones measured in millimeters indicating significant antimicrobial activity.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Vibrio parahaemolyticus | 19.7 ± 0.56 |
| Vibrio alginolyticus | 19.3 ± 1.53 |
| Vibrio harveyi | 20.6 ± 1.53 |
Cellular Effects
The compound has been investigated for its influence on cellular functions, particularly in immune responses. It has been shown to enhance nonspecific immune responses in leukocytes, indicating potential use in immunomodulation therapies.
Case Studies
- Study on Immune Response : A study published in PMC explored the effects of this compound on head kidney leukocytes in fish models, revealing enhanced immune responses when treated with the compound alongside traditional antimicrobial agents .
- Anticancer Potential : Another investigation focused on the compound's potential anticancer properties, where it was found to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may serve as a lead compound for further development in cancer therapeutics.
- Synthesis and Application : this compound is also utilized as an intermediate in the synthesis of biphosphonate drugs, which are critical in treating osteoporosis by inhibiting bone resorption.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
